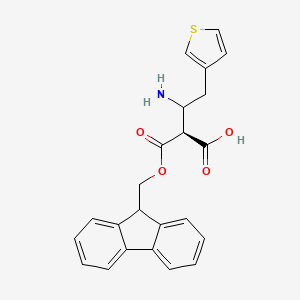

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid: is a complex organic compound that features a combination of amino, fluorenylmethoxycarbonyl (Fmoc), and thiophene groups. This compound is often used in peptide synthesis due to its protective Fmoc group, which is commonly employed in solid-phase peptide synthesis (SPPS).

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene derivatives and fluorenylmethanol.

Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Coupling Reactions: The protected amino acid is then coupled with the thiophene derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated systems for monitoring and control.

化学反応の分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine in SPPS.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Piperidine is commonly used to remove the Fmoc group.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Deprotected amino acids.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Peptide Synthesis

Fmoc Protection in Peptide Chemistry

The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used to protect amino groups during peptide synthesis. The stability of the Fmoc group under basic conditions allows for selective deprotection, facilitating the sequential assembly of peptides. The compound is utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating complex peptide chains. This method has proven advantageous due to its efficiency and ability to produce peptides with high purity levels.

Case Study: Synthesis of Bioactive Peptides

Recent studies have demonstrated the successful incorporation of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid into bioactive peptides that exhibit antimicrobial properties. For instance, peptides synthesized using this compound showed promising activity against multidrug-resistant bacterial strains, highlighting its potential in pharmaceutical applications .

Biological Research

Protein Structure and Function Studies

The compound plays a critical role in studying protein structure and function. By incorporating Fmoc-protected amino acids into peptide sequences, researchers can investigate the conformational dynamics of proteins and their interactions with other biomolecules. This application is crucial for understanding mechanisms of action in various biological processes.

Antimicrobial Activity Assessment

Research has shown that derivatives of this compound possess antimicrobial properties. For example, synthesized thiazole derivatives containing this amino acid exhibited inhibitory effects against Gram-positive bacteria, indicating potential therapeutic applications in combating infections caused by resistant strains .

Pharmaceutical Development

Drug Formulation

In pharmaceutical development, the compound is explored for its utility in designing new drugs. Its stability and ease of incorporation into larger molecules make it an attractive candidate for developing novel therapeutic agents. The ability to modify the thiophene ring further enhances its chemical diversity, allowing researchers to tailor compounds for specific biological targets.

Case Study: Development of Antimicrobial Agents

A notable application involves the synthesis of new antimicrobial agents derived from this compound. These compounds were tested against various microbial strains, showing effectiveness that could lead to new treatments for infections that are currently difficult to manage .

作用機序

The mechanism of action of peptides synthesized using (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid depends on the specific peptide sequence. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The Fmoc group is removed during the synthesis process, allowing the amino group to participate in peptide bond formation.

類似化合物との比較

Similar Compounds

(2S)-3-Amino-2-(tert-butoxycarbonyl)-4-thiophen-3-ylbutanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

(2S)-3-Amino-2-(benzyloxycarbonyl)-4-thiophen-3-ylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The uniqueness of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid lies in its Fmoc protecting group, which is widely used in SPPS due to its stability and ease of removal under mild conditions. This makes it particularly useful for synthesizing complex peptides without damaging sensitive amino acid residues.

生物活性

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid, commonly referred to as Fmoc-thiophenylalanine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of Fmoc-thiophenylalanine typically involves the protection of the amino group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, followed by coupling with thiophenylalanine derivatives. The synthesis can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to thiophenes and their derivatives. For instance, synthesized thiazole derivatives exhibited significant activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for several compounds was found to be above 256 μg/mL for Gram-positive bacteria, indicating moderate antimicrobial potential .

Anticancer Activity

The anticancer properties of thiazole-based compounds have been extensively documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms. For example, a study demonstrated that certain thiazole derivatives inhibited the growth of non-small cell lung cancer (NSCLC) cells harboring EGFR mutations with IC50 values in the micromolar range .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| PVS-7 | NSCLC H1975 | 1.2 | EGFR inhibition |

| PVS-2 | Breast Cancer | 0.8 | Apoptosis induction |

| PVS-4 | Lung Cancer | 0.5 | Cell cycle arrest |

Antioxidant Activity

Thiazole derivatives also exhibit antioxidant properties. Studies have shown that these compounds can scavenge free radicals and protect cells from oxidative stress. The antioxidant activity is attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various thiazole derivatives and assessed their antimicrobial activity against common pathogens. The results showed that while some compounds had limited activity against Gram-negative bacteria, they were effective against certain Gram-positive strains .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, a series of thiazole derivatives were tested against multiple cancer cell lines, including breast and lung cancers. The findings indicated that modifications in the thiazole structure significantly influenced their cytotoxicity, with some derivatives achieving over 80% inhibition in specific cancer cell lines .

特性

CAS番号 |

270263-01-9 |

|---|---|

分子式 |

C23H21NO4S |

分子量 |

407.48 |

IUPAC名 |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

InChI |

InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |

同義語 |

Fmoc-L-β-HomoAla(3-thienyl)-OH |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。